tert-Butyl 4-(2-aminoethyl)benzoate

Lipophilicity Liquid-liquid extraction Medicinal chemistry

tert-Butyl 4-(2-aminoethyl)benzoate is a para-substituted benzoate ester bearing a primary aminoethyl side chain and a tert-butyl carboxyl protecting group. The tert-butyl ester moiety imparts distinct physicochemical properties, including elevated logP (~2.45–2.66), molecular weight (221.3 Da), and boiling point (326.6 °C at 760 mmHg), relative to its methyl and ethyl ester analogs.

Molecular Formula C13H19NO2
Molecular Weight 221.29 g/mol
CAS No. 135482-70-1
Cat. No. B164142
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 4-(2-aminoethyl)benzoate
CAS135482-70-1
Molecular FormulaC13H19NO2
Molecular Weight221.29 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)C1=CC=C(C=C1)CCN
InChIInChI=1S/C13H19NO2/c1-13(2,3)16-12(15)11-6-4-10(5-7-11)8-9-14/h4-7H,8-9,14H2,1-3H3
InChIKeyJUHIVHQBWAWQOM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 4-(2-aminoethyl)benzoate (CAS 135482-70-1): Benzoate Ester Intermediate for Pharmaceutical Synthesis


tert-Butyl 4-(2-aminoethyl)benzoate is a para-substituted benzoate ester bearing a primary aminoethyl side chain and a tert-butyl carboxyl protecting group . The tert-butyl ester moiety imparts distinct physicochemical properties, including elevated logP (~2.45–2.66), molecular weight (221.3 Da), and boiling point (326.6 °C at 760 mmHg), relative to its methyl and ethyl ester analogs [1] . This compound is widely utilized as a protected amino acid building block in medicinal chemistry, particularly as an intermediate in the synthesis of pharmaceuticals targeting neurological disorders .

Why Generic Substitution of tert-Butyl 4-(2-aminoethyl)benzoate with Methyl or Ethyl Analogs Fails in Multi-Step Synthesis


While methyl 4-(2-aminoethyl)benzoate (CAS 77265-67-9) and ethyl 4-(2-aminoethyl)benzoate (CAS 77266-69-4) share the same aminoethyl-benzoate core, the identity of the ester alkyl group dictates orthogonal deprotection compatibility, chromatographic retention, and lipophilicity . The tert-butyl ester can be selectively cleaved under mild acidic conditions (e.g., TFA) without affecting methyl or ethyl esters present elsewhere in a complex intermediate, an orthogonality unavailable to the simple alkyl esters [1]. These quantifiable differences carry direct consequences for route selection and procurement in multi-step pharmaceutical synthesis.

Product-Specific Quantitative Differentiation of tert-Butyl 4-(2-aminoethyl)benzoate Against Closest Analogs


LogP Increase of 0.79–0.96 Units vs. Methyl Ester Improves Organic Phase Partitioning During Workup

The tert-butyl ester exhibits a calculated logP of 2.45 (ChemSpace [1]) to 2.66 (ACD/LogP, ChemSpider ), compared to a computed logP of 1.67 for methyl 4-(2-aminoethyl)benzoate (Molbase [2]). This translates to an approximately 0.79–0.96 log unit increase in lipophilicity, equating to a roughly 6- to 9-fold higher octanol-water partition coefficient, which can simplify extractive workup by driving the compound more efficiently into organic phases.

Lipophilicity Liquid-liquid extraction Medicinal chemistry

Molecular Weight 14.5% Higher Than Ethyl Ester Enables MS-Based Reaction Monitoring

tert-Butyl 4-(2-aminoethyl)benzoate (C₁₃H₁₉NO₂) has a molecular weight of 221.3 Da , versus 193.24 Da for ethyl 4-(2-aminoethyl)benzoate (C₁₁H₁₅NO₂) . The 28.06 Da difference (14.5% mass increase) corresponds to the replacement of an ethyl (C₂H₅, 29.06 Da) by a tert-butyl group (C₄H₉, 57.12 Da), ensuring distinct MS signals that allow unambiguous LC-MS differentiation even when both esters are present in the same reaction mixture.

Mass spectrometry Reaction monitoring Molecular weight differentiation

Boiling Point Elevated by 33.8 °C vs. Methyl Ester Expands Thermal Processing Window

The predicted boiling point of tert-butyl 4-(2-aminoethyl)benzoate is 326.6 °C at 760 mmHg , compared to 292.8 °C for methyl 4-(2-aminoethyl)benzoate . The 33.8 °C higher boiling point provides a wider thermal window for solvent evaporation and vacuum distillation, reducing the risk of premature volatilization during concentration steps.

Boiling point Thermal stability Distillation

tert-Butyl Ester Orthogonality: Selective Cleavage Under Acid Conditions Not Possible with Methyl or Ethyl Esters

tert-Butyl esters are cleaved under mildly acidic conditions (e.g., neat formic acid or TFA/CH₂Cl₂) while methyl and ethyl esters remain intact, a well-established orthogonality principle in protecting group chemistry [1]. In a benchmark experiment, a methyl ester showed no reaction after 3 h in formic acid, while a tert-butyl ester was fully converted to the carboxylic acid in 91% isolated yield under identical conditions [2]. This differential reactivity enables sequential deprotection strategies essential for constructing complex pharmaceutical intermediates.

Protecting group orthogonality tert-Butyl ester Solid-phase synthesis

Documented Use as an Intermediate in Neurological-Disorder Drug Development

According to ChemImpex product documentation, 4-(2-aminoethyl)benzoic acid mono tert-butyl ester is specifically utilized as an intermediate in the synthesis of pharmaceuticals targeting neurological disorders, enhancing drug efficacy . This designated application is absent from the catalog descriptions of the corresponding methyl and ethyl ester variants, which are listed solely as generic research chemicals without neurological-disease association.

Neurological disorders Pharmaceutical intermediate Drug development

Best Procurement-Driven Application Scenarios for tert-Butyl 4-(2-aminoethyl)benzoate


Multi-Step Pharmaceutical Synthesis Requiring Orthogonal Carboxyl Protection

In synthetic routes where the target molecule contains two or more carboxyl groups requiring differential protection, the tert-butyl ester's susceptibility to mild acidolysis (e.g., TFA/CH₂Cl₂) without affecting methyl or ethyl esters is a decisive advantage [1]. The 91% isolated yield benchmark for tert-butyl ester cleavage in formic acid—compared to 0% conversion of methyl ester under identical conditions—demonstrates the selectivity that minimizes byproduct formation and simplifies purification [1].

CNS Drug Development Programs Targeting Neurological Disorders

Procurement teams supporting neurological drug discovery can reference the vendor-documented role of this compound as a designated intermediate for neurological-disorder pharmaceuticals . The higher logP (2.45–2.66 vs. 1.67 for the methyl ester) may also confer greater blood-brain barrier permeability for ester prodrug candidates, aligning with the physicochemical profile often sought in CNS drug design [2].

LC-MS Reaction Monitoring and Mass-Directed Purification Workflows

The 221.3 Da molecular mass of the tert-butyl ester provides a clear MS signal separated by 28 Da from the ethyl ester (193.24 Da), enabling unambiguous peak assignment in LC-MS traces even when deprotection is incomplete and both protected and free acid species are present . This mass difference simplifies development of reaction-monitoring protocols in process chemistry labs.

High-Temperature Solvent Evaporation and Distillation Processes

With a boiling point of 326.6 °C at 760 mmHg—33.8 °C above the methyl analog—this compound tolerates more aggressive rotary evaporation conditions without significant product loss . This thermal margin is particularly beneficial when removing high-boiling solvents such as DMF or DMSO from reaction mixtures containing the protected intermediate.

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